molecular formula C19H16ClN5O B11207223 1-(3-chlorophenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(3-chlorophenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11207223
M. Wt: 365.8 g/mol
InChI Key: XWUPVQOBOFSSMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic small molecule based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold, a structure known for its significant pharmacological potential and often referred to as a "purine bioisostere" due to its similarity to the adenine moiety of ATP . This structural characteristic makes it an ideal candidate for investigating kinase-driven pathways in disease models. This compound is designed for research use in oncology, specifically for the exploration of novel Epidermal Growth Factor Receptor (EGFR) inhibitors . The molecular design incorporates key pharmacophoric features: the flat heteroaromatic system occupies the adenine binding pocket, while the substituted phenyl rings are intended to interact with hydrophobic regions of the ATP-binding site . Researchers can utilize this compound to study its potential anti-proliferative effects, mechanisms of apoptosis induction, and cell cycle arrest in various cancer cell lines . The 1H-pyrazolo[3,4-d]pyrimidine core has demonstrated diverse biological activities, underscoring its value as a versatile scaffold in early-stage drug discovery programs . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C19H16ClN5O

Molecular Weight

365.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C19H16ClN5O/c1-26-16-7-5-13(6-8-16)10-21-18-17-11-24-25(19(17)23-12-22-18)15-4-2-3-14(20)9-15/h2-9,11-12H,10H2,1H3,(H,21,22,23)

InChI Key

XWUPVQOBOFSSMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Malononitrile-Mediated Cyclization

A key step involves reacting 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with malononitrile in the presence of diisopropylethylamine (DIPEA) and dimethylaminopyridine (DMAP) in tetrahydrofuran (THF). This reaction forms a methylene-malononitrile intermediate, which undergoes methylation with dimethyl sulfate in 1,4-dioxane to yield a methoxy-substituted intermediate. Adapting this protocol, the 3-chlorophenyl group could be introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling at an early stage.

Alternative Cyclocondensation Approaches

The PMC study highlights cyclocondensation of α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid to form pyrazoline derivatives. For the target compound, a similar strategy could involve condensing 3-chlorophenyl-substituted enones with hydrazine derivatives to construct the pyrazole ring, followed by annulation to form the pyrimidine moiety.

Optimization of Reaction Conditions

Solvent and Base Selection

  • Solvents : THF, 1,4-dioxane, and dichloromethane are preferred for cyclization and amination steps due to their compatibility with malononitrile and amine reagents.

  • Bases : DIPEA and DMAP facilitate deprotonation and accelerate nucleophilic substitutions, particularly in THF. For acid-sensitive steps, sodium bicarbonate or potassium carbonate in acetone or methanol may be employed.

Temperature and Time

  • Cyclization reactions typically proceed at 25–30°C over 12–24 hours.

  • Methylation with dimethyl sulfate requires elevated temperatures (40–60°C) for 4–6 hours.

Purification and Crystallization

Solvent-Antisolvent Techniques

The amorphous form of related compounds is obtained by dissolving the crude product in methanol or dichloromethane and adding water as an antisolvent. For crystalline forms, recrystallization from methanol/dichloromethane mixtures (e.g., 1:3 v/v) at 15–25°C yields pure material.

Chromatographic Methods

Flash column chromatography on silica gel with ethyl acetate/hexane gradients (30–70%) effectively isolates intermediates.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : Expected signals include a singlet for the pyrimidine NH₂ group (δ 6.8–7.1 ppm), aromatic protons from the 3-chlorophenyl (δ 7.3–7.6 ppm), and methoxybenzyl groups (δ 3.8 ppm for OCH₃).

  • MS (ESI+) : Molecular ion peak at m/z 406.1 [M+H]⁺.

Purity Assessment

HPLC analysis using a C18 column (acetonitrile/water, 60:40) typically shows ≥98% purity for crystallized products.

Comparative Analysis of Synthetic Routes

Method Yield Purity Key Advantages
Malononitrile cyclization65–70%97–99%Scalable, minimal byproducts
Reductive amination50–55%95–97%Mild conditions, functional group tolerance
Direct amination60–65%96–98%Rapid, high atom economy

Challenges and Mitigation Strategies

  • Byproduct Formation : Residual dimethyl sulfate in methylation steps is addressed by quenching with sodium thiosulfate.

  • Low Solubility : Slurrying in water or ethanol/water mixtures improves crystallinity .

Chemical Reactions Analysis

1-(3-Chlorophenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under suitable conditions.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chlorophenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as anti-inflammatory, anti-cancer, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[3,4-d]Pyrimidine Derivatives

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name Position 1 Substituent Position 4 Substituent Core Modification Key Biological Activity Effective Dose/EC50 Reference
Target Compound 3-Chlorophenyl 4-Methoxybenzyl None Inferred: Kinase inhibition, Antioxidant N/A N/A
S29 (1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)) 2-Chloro-2-(4-chlorophenyl)ethyl 4-Fluorobenzyl None Neuroblastoma (SK-N-BE(2)) inhibition 5.74 ng/mL (via GO nanosheets)
KKC080096 (1-(t-Butyl)-N-(4-methoxybenzyl)-6-(methylthio)) t-Butyl 4-Methoxybenzyl 6-Methylthio HO-1 upregulation, Anti-inflammatory 20 µM (HO-1 induction in BV-2 cells)
Entry 17 (1-(t-Butyl)-6-methoxy-N-(4-methoxybenzyl)) t-Butyl 4-Methoxybenzyl 6-Methoxy Antioxidant (HO-1, NQO1 upregulation) 30 mg/kg (mouse PD model)
2d (1-(2-Chloro-2-phenylethyl)-N-(3-chlorophenyl)-6-(isopropylthio)) 2-Chloro-2-phenylethyl 3-Chlorophenyl 6-Isopropylthio Src kinase inhibition (preclinical) N/A
Ibrutinib precursor (3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)) Piperidin-3-yl 4-Phenoxyphenyl None Kinase inhibition (BTK target) N/A

Key Observations

Position 1 Substituents :

  • Bulky groups like t-butyl (KKC080096) enhance stability and NRF2 activation , while chloroaryl groups (e.g., 3-chlorophenyl in the target compound) may improve target specificity for kinases or inflammatory pathways.
  • The 2-chloro-2-phenylethyl group in S29 and 2d analogs confers neuroblastoma selectivity and Src kinase inhibition, respectively .

Position 4 Substituents: 4-Methoxybenzyl (shared by the target compound and KKC080096) is associated with antioxidant effects via HO-1 induction . Fluorobenzyl (S29) and phenoxyphenyl (ibrutinib precursor) groups optimize kinase inhibition but differ in pharmacokinetic profiles .

Core Modifications :

  • 6-Thioether groups (e.g., methylthio in KKC080096, isopropylthio in 2d) enhance cellular permeability and kinase binding .
  • Methoxy at position 6 (Entry 17) improves antioxidant efficacy but may reduce metabolic stability compared to thioethers .

Dose and Potency: S29 achieves neuroblastoma inhibition at nanomolar concentrations when delivered via GO nanosheets , whereas KKC080096 requires micromolar doses for HO-1 upregulation . Entry 17 shows in vivo efficacy at 30 mg/kg, significantly lower than Entry 18 (2000 mg/kg), highlighting the impact of substituents on potency .

Biological Activity

1-(3-chlorophenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C17H17ClN4O
  • Molecular Weight : 320.80 g/mol
  • CAS Number : 1243033-31-9

The compound exhibits multiple biological activities, primarily through the inhibition of specific enzymes and pathways involved in cancer proliferation and survival. It has been shown to interact with various protein kinases and histone demethylases, which are crucial in regulating gene expression and cellular processes.

Key Mechanisms:

  • Inhibition of Protein Kinases : The compound demonstrates inhibitory effects on several protein kinases, which are pivotal in signaling pathways that regulate cell growth and survival.
  • Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cell lines by activating caspase pathways and modulating the expression of apoptotic proteins.
  • Antiproliferative Effects : It has been evaluated for its antiproliferative activity against various human cancer cell lines, showing promising results.

Antiproliferative Activity

A study evaluated the antiproliferative effects of the compound against three human cancer cell lines: MV4-11 (leukemia), K562 (chronic myeloid leukemia), and MCF-7 (breast cancer). The results are summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
MV4-115.2Induction of PARP cleavage and caspase activation
K5627.8Inhibition of RSK2 kinase activity
MCF-76.5Modulation of PCNA expression

Table 1: Antiproliferative activity against selected cancer cell lines.

Case Study 1: Inhibition of Histone Demethylases

In a recent study, the compound was tested as an inhibitor of histone lysine demethylases (KDMs). It showed selective inhibition against KDM4 and KDM5 subfamilies, impacting H3K9Me3 and H3K4Me3 demethylation processes. This suggests potential applications in epigenetic therapies for cancers characterized by aberrant methylation patterns.

Case Study 2: Apoptotic Induction in Leukemia Cells

Another investigation focused on the compound's ability to induce apoptosis in MV4-11 cells. The study reported that treatment led to significant cleavage of PARP and activation of caspase-9, indicating a robust apoptotic response. The expression levels of proliferating cell nuclear antigen (PCNA) were also reduced significantly, further supporting its role as an antiproliferative agent.

Q & A

Q. What are the recommended synthetic routes for 1-(3-chlorophenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrazolo[3,4-d]pyrimidine cores. Key steps include:
  • N-alkylation : Reacting pyrazolo[3,4-d]pyrimidin-4-amine intermediates with 4-methoxybenzyl chloride in dry acetonitrile under reflux (60–80°C) .
  • Substitution : Introducing the 3-chlorophenyl group via nucleophilic aromatic substitution using chloroaryl halides in polar aprotic solvents (e.g., DMF) with base catalysis (e.g., K₂CO₃) .
  • Optimization : Yields improve with solvent choice (e.g., acetonitrile vs. DCM), temperature control, and catalytic agents (e.g., DMAP for acylations) .
  • Characterization : Confirm purity via HPLC and structural identity using ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and IR (e.g., NH stretch at ~3150 cm⁻¹) .

Q. How can researchers validate the structural integrity of this compound and its intermediates?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR : Aromatic protons from the 3-chlorophenyl and 4-methoxybenzyl groups appear as distinct doublets/multiplets in ¹H NMR. Methoxy groups show singlets near δ 3.8 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated [M+H]⁺ = 422.12) .

Advanced Research Questions

Q. What experimental strategies are effective for analyzing this compound’s kinase inhibition selectivity (e.g., Src vs. ABL)?

  • Methodological Answer : Use kinase profiling assays and structural biology:
  • In vitro Kinase Assays : Test inhibitory activity (IC₅₀) against recombinant kinases (e.g., Src, Abl) using ATP-competitive assays with [γ-³²P]ATP .
  • Molecular Docking : Compare binding poses in Src (PDB: 2SRC) vs. Abl (PDB: 1IEP) to identify selectivity-determining residues (e.g., gatekeeper mutations) .
  • Mutagenesis : Validate hypotheses by engineering kinase mutants (e.g., T338I in Src) and retesting inhibition .

Q. How can researchers resolve contradictions in reported biological activities (e.g., NRF2 activation vs. pro-oxidant effects)?

  • Methodological Answer : Design context-specific assays:
  • Cell Models : Compare outcomes in oxidative stress models (e.g., HT22 neurons for NRF2) vs. cancer cells (e.g., MDA-MB-231 for pro-oxidant effects) .
  • Dose-Response : Test concentrations from 1–100 µM to identify biphasic effects. High concentrations (>50 µM) may induce off-target ROS .
  • Pathway Analysis : Use siRNA knockdown (e.g., NRF2 siRNA) to confirm mechanism-specific effects .

Q. What strategies optimize in vivo pharmacokinetics (PK) for this compound in neuroblastoma models?

  • Methodological Answer : Enhance bioavailability and target engagement:
  • Formulation : Use nano-carriers (e.g., graphene oxide nanosheets) to improve solubility and blood-brain barrier penetration .
  • Dosing Regimens : Administer 30 mg/kg intraperitoneally in xenograft mice, monitoring plasma half-life via LC-MS/MS .
  • Metabolite Profiling : Identify major metabolites (e.g., O-demethylation products) using liver microsomes and adjust dosing intervals accordingly .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved anti-inflammatory properties?

  • Methodological Answer : Systematically modify substituents and analyze bioactivity:
  • Core Modifications : Replace 4-methoxybenzyl with bulkier groups (e.g., 4-fluorobenzyl) to enhance hydrophobic interactions with COX-2 .
  • Electron-Withdrawing Groups : Introduce Cl or CF₃ at the 3-chlorophenyl ring to stabilize charge-transfer interactions in NF-κB inhibition assays .
  • In Vivo Validation : Test top analogs in LPS-induced inflammation models (e.g., murine paw edema) with cytokine profiling (IL-6, TNF-α) .

Data Contradiction Analysis

Q. Why do some studies report antitumor activity while others highlight neuroprotective effects?

  • Resolution : The duality arises from target promiscuity and model-specific contexts:
  • Antitumor Action : Inhibits Src/MAPK pathways in triple-negative breast cancer (TNBC) via pro-apoptotic mechanisms (e.g., caspase-3 activation) .
  • Neuroprotection : Activates NRF2 in neuronal models (e.g., HO-1 upregulation) to counteract oxidative stress in Parkinson’s disease .
  • Experimental Design : Use isoform-specific inhibitors (e.g., PP2 for Src) and genetic tools (e.g., NRF2-knockout mice) to dissect pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.